molecular formula C10H9NO7S2 B086154 4-Amino-5-hydroxynaphthalene-1,7-disulfonic acid CAS No. 130-23-4

4-Amino-5-hydroxynaphthalene-1,7-disulfonic acid

Cat. No. B086154
CAS RN: 130-23-4
M. Wt: 319.3 g/mol
InChI Key: ZUQOBHTUMCEQBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4-Amino-5-hydroxynaphthalene-1,7-disulfonic acid and its derivatives can involve several pathways, including the reduction of azo dyes or direct sulfonation processes. For example, Kudlich et al. (1999) describe the autoxidation reactions of mono- and disulfonated naphthalene derivatives, which are products of the anaerobic reduction of azo dyes by microorganisms, highlighting a pathway to such compounds through environmental processes (Kudlich et al., 1999). Similarly, Paruch et al. (2000) elaborate on synthesizing ethers and esters of hydroxynaphthalene derivatives, starting from commercially available dye-intermediates (Paruch et al., 2000).

Molecular Structure Analysis

The molecular structure of 4-Amino-5-hydroxynaphthalene-1,7-disulfonic acid is characterized by the presence of amino and sulfonic acid groups attached to a naphthalene ring. These functional groups significantly impact the compound's reactivity and interactions. Studies like those by Bakare (2019) provide insights into how such structural features influence the coordination behavior in metal complexes, suggesting a complex interplay between the sulfonic acid groups and metal ions (Bakare, 2019).

Chemical Reactions and Properties

The compound participates in various chemical reactions, including complexation and polymerization, due to its functional groups. Poh et al. (1995) explored its ability to form water-soluble cyclic tetramers when reacted with formaldehyde, indicating its utility in creating complex molecular structures in aqueous environments (Poh et al., 1995).

Scientific Research Applications

  • Anaerobic Reduction of Azo Dyes : This compound is a product of the anaerobic reduction of azo dyes by microorganisms. The study focused on its behavior under aerobic conditions and its decomposition products (Kudlich et al., 1999).

  • Water Treatment : It is used in biochar-based BiFeO3 nanocomposites for water treatment, showing potential in adsorption and degradation of pollutants (Li et al., 2017).

  • Electrochemical Sensing : Utilized in poly(4-amino-3-hydroxynaphthalene sulfonic acid)-modified electrodes for the determination of caffeine and paracetamol (Tefera et al., 2016).

  • Selective Fluorescent Sensing : Demonstrated to be effective in fluorescently sensing CN- in water, based on supramolecular self-assembly (Shi et al., 2013).

  • Electrocatalysis : Electropolymerized on a glassy carbon electrode, showing activity towards the oxidation of caffeine, indicating its use in analytical chemistry (Amare & Admassie, 2012).

  • Molybdenum Quantification : Used as a chromogenic probe for the spectrophotometric assay of Mo(VI) (Nagaraja et al., 2011).

  • Corrosion Inhibition : Investigated for its corrosion inhibition properties on mild steel in acidic conditions (Yıldız et al., 2014).

  • Electrochemical Synthesis and Characterization : Studied for its electrochemical properties when synthesized into conducting polymers (Geto & Brett, 2016).

  • Dye and Pigment Industry : Investigated in the degradation of dyes and pigments in various environmental contexts, including water treatment and dye synthesis (Pálfi et al., 2007; Lykidou et al., 2019; Socha et al., 2006).

  • Synthesis of Complex Compounds : Used in the synthesis of complex ethers and esters from dye intermediates, highlighting its role in organic synthesis (Paruch et al., 2000).

  • Catalysis in Organic Synthesis : Served as a functional group in catalysts for the synthesis of pyrrolidinones, demonstrating its utility in organic reactions (Ghorbani‐Vaghei et al., 2017).

Safety And Hazards

It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling 4-Amino-5-hydroxynaphthalene-1,7-disulfonic acid . Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

4-amino-5-hydroxynaphthalene-1,7-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO7S2/c11-7-1-2-9(20(16,17)18)6-3-5(19(13,14)15)4-8(12)10(6)7/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQOBHTUMCEQBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=C(C=C(C2=C1N)O)S(=O)(=O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60156279
Record name 4-Amino-5-hydroxynaphthalene-1,7-disulphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60156279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-5-hydroxynaphthalene-1,7-disulfonic acid

CAS RN

130-23-4
Record name 4-Amino-5-hydroxy-1,7-naphthalenedisulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-5-hydroxy-1,7-naphthalenedisulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130234
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name K acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7110
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Amino-5-hydroxynaphthalene-1,7-disulphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60156279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-5-hydroxynaphthalene-1,7-disulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.531
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-AMINO-5-HYDROXY-1,7-NAPHTHALENEDISULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XG4RHP73ZN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-5-hydroxynaphthalene-1,7-disulfonic acid
Reactant of Route 2
Reactant of Route 2
4-Amino-5-hydroxynaphthalene-1,7-disulfonic acid
Reactant of Route 3
Reactant of Route 3
4-Amino-5-hydroxynaphthalene-1,7-disulfonic acid
Reactant of Route 4
4-Amino-5-hydroxynaphthalene-1,7-disulfonic acid
Reactant of Route 5
4-Amino-5-hydroxynaphthalene-1,7-disulfonic acid
Reactant of Route 6
4-Amino-5-hydroxynaphthalene-1,7-disulfonic acid

Citations

For This Compound
2
Citations
N Parekh, K Maheria, P Patel - 2011 - nopr.niscpr.res.in
This study presents synthesis of novel mono azo acid (MAA) dyes by diazotization of 3-(4-aminophenyl)-2-phenylquinazolin-4(3H)-one followed by coupling with naphthalene based …
Number of citations: 9 nopr.niscpr.res.in
MJ Scotter - Colour additives for foods and beverages, 2015 - Elsevier
There is a legal requirement for governments to monitor the consumption of all food additives in the European Union to ensure that they are safe and that acceptable daily intakes are …
Number of citations: 11 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.